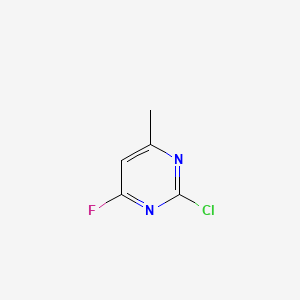
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a pentafluoroethyl group. The presence of multiple halogens and a fluorinated alkyl group makes it a compound of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products
Substitution: Products include substituted benzenes with different functional groups replacing the halogens.
Oxidation: Phenolic compounds and quinones.
Reduction: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The benzene ring can undergo redox reactions, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the pentafluoroethyl group, making it less reactive in certain fluorination reactions.
1-Bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Bromo-2-fluorobenzene: Contains a fluorine atom instead of the pentafluoroethyl group, leading to different reactivity.
Uniqueness
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes .
Eigenschaften
Molekularformel |
C8H3BrClF5 |
|---|---|
Molekulargewicht |
309.46 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI-Schlüssel |
KJQDQPXACLZLAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)





![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)

![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)




